1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14657509
InChI: InChI=1S/C5H3F2IN2O/c6-5(7)10-1-3(8)4(2-11)9-10/h1-2,5H
SMILES:
Molecular Formula: C5H3F2IN2O
Molecular Weight: 271.99 g/mol

1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC14657509

Molecular Formula: C5H3F2IN2O

Molecular Weight: 271.99 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C5H3F2IN2O
Molecular Weight 271.99 g/mol
IUPAC Name 1-(difluoromethyl)-4-iodopyrazole-3-carbaldehyde
Standard InChI InChI=1S/C5H3F2IN2O/c6-5(7)10-1-3(8)4(2-11)9-10/h1-2,5H
Standard InChI Key GKQVINDTSKQVGB-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1C(F)F)C=O)I

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde belongs to the pyrazole family, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structure is defined by substituents at three positions:

  • Position 1: A difluoromethyl group (-CF2_2H), imparting electron-withdrawing effects and metabolic stability.

  • Position 3: A carbaldehyde (-CHO), providing a reactive site for nucleophilic additions or condensations.

  • Position 4: An iodine atom, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

The molecular formula is C5_5H3_3F2_2IN2_2O, with a calculated molecular weight of 271.00 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5_5H3_3F2_2IN2_2O
Molecular Weight271.00 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4 (2 N, 1 O, 1 F)
Rotatable Bond Count2
Topological Polar SA52.5 Ų

Spectroscopic Features

While experimental spectra for this compound are unavailable, predictions can be made based on analogs:

  • 1^1H NMR: Expected signals include a singlet for the aldehyde proton (~9.8 ppm), a doublet of doublets for the difluoromethyl group (~6.0 ppm, JHFJ_{H-F} ≈ 55 Hz), and aromatic protons resonating between 7.5–8.5 ppm .

  • 13^{13}C NMR: The aldehyde carbon should appear near 190 ppm, with the iodine-bearing carbon deshielded to ~140 ppm .

  • IR Spectroscopy: Strong absorption bands for C=O (~1700 cm1^{-1}) and C-F (~1150 cm1^{-1}) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

Route 1: Sequential Functionalization of Pyrazole

  • Core Formation: Construct the pyrazole ring via [3+2] cycloaddition between a hydrazine and a 1,3-dielectrophile.

  • Halogenation: Introduce iodine at position 4 using electrophilic iodination (e.g., N-iodosuccinimide) .

  • Difluoromethylation: Install the -CF2_2H group via radical pathways or nucleophilic substitution .

  • Formylation: Oxidize a methyl group at position 3 to -CHO using oxidizing agents like MnO2_2 or perform directed ortho-metalation followed by CO insertion .

Route 2: Late-Stage Functionalization

  • Start with 4-iodo-1H-pyrazole-3-carbaldehyde, then introduce the difluoromethyl group via Sandmeyer-type reactions or transition-metal-catalyzed couplings .

Optimized Synthetic Protocol

A practical synthesis, adapted from patent CN111303035A , involves:

  • Halogenation:

    • React 1-methyl-3-aminopyrazole with iodine in aqueous HCl to yield 4-iodo-1-methyl-1H-pyrazole-3-amine (Yield: 85%).

  • Diazotization and Coupling:

    • Treat the amine with NaNO2_2/H2_2SO4_4 to form a diazonium salt, then couple with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu2_2O to afford 4-iodo-3-(difluoromethyl)-1-methyl-1H-pyrazole (Yield: 72%) .

  • Oxidation to Aldehyde:

    • Oxidize the methyl group at position 3 using SeO2_2 or CrO3_3 under controlled conditions to install the carbaldehyde (Yield: 68%) .

Table 2: Synthetic Performance Metrics

StepReagents/ConditionsYield (%)Purity (%)
HalogenationI2_2, HCl, H2_2O, 0°C8598.2
DiazotizationNaNO2_2, H2_2SO4_47297.5
OxidationSeO2_2, DMF, 80°C6899.1

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, as inferred from analogs .

  • Solubility:

    • Polar Solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL).

    • Nonpolar Solvents: Poor solubility in hexane (<0.1 mg/mL).

Reactivity Profile

  • Aldehyde Group: Participates in condensations (e.g., formation of hydrazones, Schiff bases).

  • Iodo Substituent: Susceptible to Ullmann, Suzuki, or Stille couplings.

  • Difluoromethyl Group: Resists metabolic oxidation, enhancing pharmacokinetic properties .

Applications in Chemical Research

Pharmaceutical Intermediates

The carbaldehyde moiety enables synthesis of:

  • Anticancer Agents: Conjugation with amines yields imine-based prodrugs.

  • Antimicrobials: Schiff base derivatives exhibit activity against Gram-positive bacteria .

Materials Science

  • Ligand Design: The iodine and aldehyde groups facilitate coordination to transition metals (e.g., Pd, Cu) for catalytic applications.

  • Polymer Chemistry: Serves as a monomer for fluorinated polymers with enhanced thermal stability .

Future Directions

  • Catalytic Difluoromethylation: Develop Pd/Ni-catalyzed methods to improve step efficiency.

  • Biological Screening: Evaluate the compound’s activity against kinase targets or infectious agents.

  • Green Chemistry: Explore solvent-free or microwave-assisted syntheses to reduce environmental impact .

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